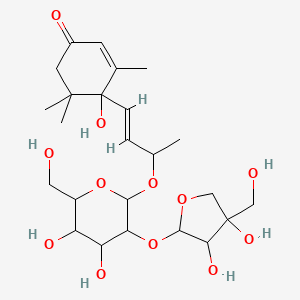
2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,4-ジアゼパン-1-イル)ピリジン-4-カルボン酸二塩酸塩は、分子式がC11H17Cl2N3O2である化学化合物です。主に研究目的で使用され、さまざまな科学分野で応用されています。この化合物は、ジアゼパン環がピリジンカルボン酸部分に融合した独特の構造で知られています。
準備方法
合成経路と反応条件
2-(1,4-ジアゼパン-1-イル)ピリジン-4-カルボン酸二塩酸塩の合成は、通常、特定の条件下でピリジン-4-カルボン酸と1,4-ジアゼパンを反応させることから始まります。反応は通常、適切な溶媒と触媒の存在下で行われ、目的の生成物の生成を促進します。反応条件(温度やpHなど)は、化合物の高収率と高純度を確保するために慎重に制御されます。
工業生産方法
2-(1,4-ジアゼパン-1-イル)ピリジン-4-カルボン酸二塩酸塩の工業生産には、実験室規模の合成方法を拡大することが含まれます。これには、反応条件の最適化と、化合物をバルクで生産するための大型反応器の使用が含まれます。工業プロセスには、結晶化やクロマトグラフィーなどの精製工程も含まれ、化合物を純粋な形で取得します。
化学反応の分析
反応の種類
2-(1,4-ジアゼパン-1-イル)ピリジン-4-カルボン酸二塩酸塩は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてさまざまな酸化生成物を生成することができます。
還元: 還元反応により、還元誘導体が生成される可能性があります。
置換: この化合物は、置換反応に参加することができ、その場合、ある官能基が別の官能基に置き換えられます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。反応条件(温度、溶媒、pHなど)は、目的の反応と生成物に基づいて最適化されます。
主要な生成物
これらの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。たとえば、酸化は酸化誘導体を生成する可能性がある一方、置換反応はさまざまな置換化合物を生成する可能性があります。
科学的研究の応用
2-(1,4-ジアゼパン-1-イル)ピリジン-4-カルボン酸二塩酸塩は、次のようなさまざまな科学研究に応用されています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 潜在的な生物活性とその生体分子との相互作用について研究されています。
医学: 潜在的な治療特性と創薬におけるリード化合物として調査されています。
産業: 新しい材料と化学プロセスの開発に利用されています。
作用機序
2-(1,4-ジアゼパン-1-イル)ピリジン-4-カルボン酸二塩酸塩の作用機序は、特定の分子標的との相互作用に関与しています。この化合物は酵素または受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定のアプリケーションと使用状況によって異なります。
類似の化合物との比較
類似の化合物
- 2-(1,4-ジアゼパン-1-イル)ピリジン-4-カルボン酸塩酸塩
- 4-ピリジンボロン酸ピナコールエステル
- 1-メチルピラゾール-4-ボロン酸ピナコールエステル
独自性
2-(1,4-ジアゼパン-1-イル)ピリジン-4-カルボン酸二塩酸塩は、ジアゼパン環とピリジンカルボン酸部分を組み合わせた特定の構造によってユニークです。この独特の構造は、さまざまな研究アプリケーションにとって貴重な、独特の化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
- 2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid hydrochloride
- 4-Pyridineboronic acid pinacol ester
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride is unique due to its specific structure, which combines a diazepane ring with a pyridine carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C11H17Cl2N3O2 |
|---|---|
分子量 |
294.17 g/mol |
IUPAC名 |
2-(1,4-diazepan-1-yl)pyridine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H15N3O2.2ClH/c15-11(16)9-2-4-13-10(8-9)14-6-1-3-12-5-7-14;;/h2,4,8,12H,1,3,5-7H2,(H,15,16);2*1H |
InChIキー |
ZORDQIXEJRWXTK-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(C1)C2=NC=CC(=C2)C(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid](/img/structure/B12310782.png)
![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)

![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)
![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)





![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
